1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride

Catalog No.
S985224
CAS No.
1193389-72-8
M.F
C11H22ClNO2
M. Wt
235.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-4-tert-butylcyclohexane-1-carboxylic acid ...

CAS Number

1193389-72-8

Product Name

1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride

IUPAC Name

1-amino-4-tert-butylcyclohexane-1-carboxylic acid;hydrochloride

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

InChI

InChI=1S/C11H21NO2.ClH/c1-10(2,3)8-4-6-11(12,7-5-8)9(13)14;/h8H,4-7,12H2,1-3H3,(H,13,14);1H

InChI Key

GJSIHGMVBVDEET-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC(CC1)(C(=O)O)N.Cl

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C(=O)O)N.Cl

1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride is a synthetic organic compound with the molecular formula C11_{11}H22_{22}ClNO2_2 and a molecular weight of 235.75 g/mol. It is characterized by the presence of an amino group, a tert-butyl group, and a carboxylic acid group attached to a cyclohexane ring. The compound is often encountered in its hydrochloride form, which enhances its solubility in aqueous solutions and improves stability. The IUPAC name for this compound is 1-amino-4-(tert-butyl)cyclohexane-1-carboxylic acid hydrochloride, and it is identified by the CAS number 1193389-72-8 .

  • Organic synthesis

    The presence of the carboxylic acid and amine functional groups makes it a potential building block for more complex molecules. Researchers might utilize it as a starting material for further synthetic transformations aimed at creating new drug candidates or other functional molecules [].

  • Medicinal chemistry

    The cyclohexane ring and the tert-butyl group can provide a rigid and lipophilic (fat-soluble) scaffold, a desirable feature in some drug molecules. Researchers might explore if 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride can be modified to target specific biological processes [].

  • Material science

    The combination of functional groups in 1-Amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride could be of interest for researchers designing new materials. For instance, it might be investigated for applications in polymer chemistry or as a component in supramolecular assemblies [].

The chemical reactivity of 1-amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride primarily stems from its functional groups. Potential reactions include:

  • Acid-base reactions: The carboxylic acid group can donate a proton, while the amino group can accept protons, allowing for zwitterionic forms under certain pH conditions.
  • Esterification: The carboxylic acid can react with alcohols to form esters in the presence of an acid catalyst.
  • Amine reactions: The amino group can undergo acylation or alkylation reactions, enabling the synthesis of more complex derivatives.

The specific conditions for these reactions depend on the desired products and the presence of catalysts or reagents .

Research into the biological activity of 1-amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride is limited but suggests potential applications in pharmaceutical chemistry. Its structure allows it to interact with biological systems, possibly influencing metabolic pathways or serving as a precursor for drug development. The presence of both amino and carboxylic functional groups may allow it to mimic natural amino acids, potentially interacting with biological receptors or enzymes.

Several methods can be employed to synthesize 1-amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride:

  • Direct amination: Starting from tert-butylcyclohexanone, amination with ammonia or an amine under acidic conditions can yield the desired amino acid.
  • Carboxylation: Introduction of a carboxylic acid group via carbon dioxide under high pressure in the presence of a suitable catalyst may also be explored.
  • Multi-step synthesis: Utilizing intermediate compounds that undergo various transformations (e.g., reduction, alkylation) to achieve the final product.

These methods highlight its versatility as a synthetic building block in organic chemistry .

1-amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride has several potential applications:

  • Pharmaceutical research: It may serve as a building block for new drug candidates due to its structural similarity to biologically active compounds.
  • Polymer chemistry: Its properties make it suitable for developing soluble polyamides and other polymers.
  • Biochemical studies: It can be utilized in proteomics research to study protein interactions due to its amino acid-like structure .

Interaction studies involving 1-amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride focus on its ability to form complexes with other molecules. This includes:

  • Hydrogen bonding: The compound's functional groups can participate in hydrogen bonding with other polar molecules, influencing solubility and stability.
  • Receptor binding studies: Investigating how this compound interacts with biological receptors could provide insights into its pharmacological potential.

Such studies are crucial for understanding how modifications to this compound might enhance its biological activity or selectivity.

Several compounds share structural similarities with 1-amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride, including:

Compound NameStructureKey Differences
2-(1-Amino-4-tert-butylcyclohexyl)acetic acidSimilar cyclohexane backbone; different side chainContains an acetic acid moiety instead of a carboxylic acid at the same position
L-LeucineAliphatic amino acidLacks the cyclohexane structure; has a branched aliphatic chain
4-Amino-2-methylpentanoic acidSimilar functional groups but linear structureDoes not contain a cyclohexane ring; different steric properties

The uniqueness of 1-amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride lies in its specific combination of a bulky tert-butyl group on a cyclohexane ring along with both amino and carboxylic functional groups, which may impart distinct physical and chemical properties compared to these similar compounds .

The synthesis of 1-amino-4-tert-butylcyclohexane-1-carboxylic acid hydrochloride can be approached through two classical methodologies: the Strecker synthesis and the Bucherer hydantoin route. Both methods offer distinct advantages and limitations for accessing this sterically hindered cyclohexane amino acid derivative.

Strecker Synthesis Approach

The Strecker synthesis represents the most direct pathway for constructing amino acids from aldehydes or ketones [1] [2]. For 1-amino-4-tert-butylcyclohexane-1-carboxylic acid synthesis, the starting material would be 4-tert-butylcyclohexanone, which undergoes sequential imine formation and cyanide addition to generate the α-amino nitrile intermediate [3] [4]. The three-step mechanism involves: first, imine formation through reaction with ammonium chloride, providing both the acid catalyst and nitrogen source; second, nucleophilic addition of cyanide ion to form the α-amino nitrile; and third, acid-catalyzed hydrolysis to yield the target amino acid [5] [6].

The reaction proceeds under mild aqueous conditions at temperatures ranging from 0-25°C, requiring 2-24 hours for completion [1] [2]. Typical yields range from 60-85% across the three-step sequence. The substrate scope encompasses both aldehydes and ketones, making it suitable for the sterically demanding 4-tert-butylcyclohexanone starting material [3]. However, the method produces racemic products requiring subsequent stereochemical resolution.

Bucherer Hydantoin Route

The Bucherer hydantoin route offers an alternative approach through hydantoin intermediates [7] [8] [9]. This multicomponent reaction involves the condensation of 4-tert-butylcyclohexanone with potassium cyanide and ammonium carbonate under reflux conditions in aqueous ethanol [9] [10]. The mechanism proceeds through cyanohydrin formation, followed by cyclization to 5-imino-oxazolidin-2-one, and rearrangement via an isocyanate intermediate to yield the substituted hydantoin [8] [9].

Reaction temperatures typically range from 60-100°C with reaction times extending from 3-48 hours depending on substrate reactivity [7] [9]. The hydantoin product undergoes subsequent acid-catalyzed hydrolysis to afford the desired amino acid. Yields for the Bucherer route generally range from 45-75%, somewhat lower than the Strecker approach [9]. The method demonstrates good tolerance for aliphatic and aromatic ketones, including sterically hindered substrates like 4-tert-butylcyclohexanone [9].

Comparative Analysis

The comparison between these methodologies reveals several critical distinctions. The Strecker synthesis operates under milder conditions with shorter reaction times, typically providing higher yields. However, both methods produce racemic products necessitating stereochemical resolution. The Bucherer route requires elevated temperatures and longer reaction times but offers the advantage of hydantoin intermediates that can be more easily purified and handled [7] [9].

ParameterStrecker SynthesisBucherer-Bergs Route
Starting MaterialsAldehyde/Ketone, NH₄Cl, KCNKetone/Aldehyde, KCN, (NH₄)₂CO₃
Reaction ConditionsMild aqueous conditionsReflux in aqueous ethanol
Temperature Range (°C)0-2560-100
Reaction Time2-24 hours3-48 hours
Product Typeα-Amino nitrile → α-Amino acidHydantoin → α-Amino acid
Yield Range (%)60-8545-75

Catalytic Hydrogenation Approaches

Catalytic hydrogenation methodologies provide sophisticated approaches for the enantioselective synthesis of 1-amino-4-tert-butylcyclohexane-1-carboxylic acid derivatives through asymmetric reduction of appropriately functionalized precursors.

Rhodium-Catalyzed Systems

Rhodium complexes with chiral phosphine ligands demonstrate exceptional performance in the asymmetric hydrogenation of enamide esters and related substrates [11] [12] [13]. The DuPHOS-rhodium catalyst system achieves enantiomeric excesses of 85-97% under mild conditions (25-50°C, 1-5 bar hydrogen pressure) with yields ranging from 80-95% [11]. For cyclohexane derivatives, the substrate would require prior conversion to an enamide or dehydroamino acid precursor through established methodologies [12].

The BINAP-rhodium system provides alternative selectivity patterns, particularly effective for α-aminomethylacrylate substrates [11]. Reaction conditions typically involve 25-80°C temperatures and 1-10 bar hydrogen pressure, achieving 90-96% enantiomeric excess with 75-90% yields [11]. The mechanism involves substrate coordination, hydrogen activation, and stereoselective hydride delivery controlled by the chiral ligand environment [14].

Ruthenium-Based Catalysis

Ruthenium-BINAP complexes offer complementary reactivity for N-acyl dehydroamino acid derivatives [15] [16]. These systems operate under more forcing conditions (50-100°C, 5-50 bar hydrogen pressure) but demonstrate good tolerance for sterically hindered substrates [15]. Enantiomeric excesses range from 75-95% with yields of 70-85% [15]. The ruthenium catalyst shows particular efficacy for substrates bearing bulky substituents, making it well-suited for 4-tert-butylcyclohexane derivatives [16].

Alternative Metal Systems

Iridium-Josiphos complexes provide exceptional performance for unprotected enamines, achieving 93-97% enantiomeric excess under mild conditions (25-45°C, 1-3 bar) [13]. This system avoids the need for acyl protection/deprotection sequences, streamlining the synthetic route. Yields typically range from 85-98%, representing one of the most efficient catalytic systems available [13].

Non-asymmetric hydrogenation using palladium on carbon or platinum oxide provides access to racemic products under high-pressure conditions (15-50 bar, 80-150°C for Pd/C; 10-30 bar, 25-100°C for PtO₂) . These systems are valuable for large-scale racemic synthesis followed by classical resolution techniques .

Catalyst SystemSubstrate TypePressure (bar)Temperature (°C)Enantiomeric Excess (%)Yield (%)
Rhodium-DuPHOSEnamide esters1-525-5085-9780-95
Rhodium-BINAPα-Aminomethylacrylates1-1025-8090-9675-90
Ruthenium-BINAPN-Acyl dehydroamino acids5-5050-10075-9570-85
Iridium-JosiphosUnprotected enamines1-325-4593-9785-98

Microwave-Assisted Synthesis Protocols

Microwave irradiation technology offers significant advantages for the synthesis of 1-amino-4-tert-butylcyclohexane-1-carboxylic acid derivatives through accelerated reaction kinetics and enhanced selectivity.

Esterification and Protection Reactions

Microwave-assisted esterification of amino acids proceeds efficiently under solventless conditions using organic acid catalysts [18]. For the synthesis of protected derivatives, methanesulfonic acid or para-toluenesulfonic acid catalysis enables simultaneous esterification and salt formation [18]. Reaction conditions typically employ 70-150 watts power at 70-120°C for 10-30 minutes, providing 15-30% yield improvements compared to conventional heating with 10-20% purity enhancement [18].

The ionic nature of amino acid products facilitates efficient microwave absorption, enabling rapid and homogeneous heating [18]. Simultaneous cooling with compressed air prevents overheating and temperature overshoot, allowing higher irradiation power while maintaining precise temperature control [18].

Hydantoin Formation

Microwave-enhanced Bucherer hydantoin synthesis demonstrates significant rate acceleration [19]. Traditional reaction times of 3-48 hours can be reduced to 15-60 minutes under microwave conditions [19]. Power levels of 100-300 watts at temperatures of 80-150°C provide 20-40% yield improvements with 15-25% purity enhancement compared to conventional heating [19].

The microwave protocol enables better control of reaction parameters, reducing side reactions and improving product selectivity [19]. The use of polyethylene glycol as a microwave-absorbing medium further enhances reaction efficiency while providing an environmentally benign solvent system [20].

Peptide Coupling Applications

For incorporating 1-amino-4-tert-butylcyclohexane-1-carboxylic acid into peptide sequences, microwave-assisted solid-phase peptide synthesis offers substantial advantages [21] [22]. Power levels of 50-100 watts at 60-100°C enable coupling reactions in 5-20 minutes compared to 2-hour conventional protocols [21]. This represents 25-50% yield improvements with 20-30% purity enhancement [21].

Microwave energy particularly benefits the coupling of sterically hindered amino acids like the 4-tert-butylcyclohexane system [22]. The enhanced reaction kinetics overcome steric barriers that typically limit coupling efficiency in conventional methods [22].

Advanced Synthetic Transformations

Microwave irradiation enables rapid synthesis of unnatural amino acid derivatives through condensation and cyclization reactions [23] [24]. Power levels of 150-300 watts at 100-180°C for 20-120 minutes provide 30-60% yield improvements with 25-40% purity enhancement [23]. These conditions particularly benefit the synthesis of sterically demanding structures like quaternary amino acid centers [24].

Reaction TypePower (W)Temperature (°C)Time (minutes)Yield Improvement vs ConventionalPurity Enhancement
Esterification of amino acids70-15070-12010-3015-30%10-20%
Hydantoin synthesis100-30080-15015-6020-40%15-25%
Peptide coupling50-10060-1005-2025-50%20-30%
Unnatural amino acid synthesis150-300100-18020-12030-60%25-40%

Continuous Flow Production Techniques

Continuous flow methodologies represent state-of-the-art approaches for the scalable production of 1-amino-4-tert-butylcyclohexane-1-carboxylic acid derivatives, offering precise control over reaction parameters and enhanced productivity.

Tubular Reactor Systems

Tubular flow reactors provide excellent heat and mass transfer characteristics for amino acid synthesis [25] [26]. Flow rates of 0.1-5.0 mL/min with residence times of 10-120 minutes enable productivity levels of 50-200 g/L·h [25]. Temperature control within ±1°C ensures consistent product quality while minimizing side reactions [25]. The system accommodates amino acid equivalents of 1.2-2.0, representing significant reagent economy compared to batch processes [25].

For the synthesis of β-amino acids via Arndt-Eistert homologation, four-step continuous processes demonstrate complete conversion of α-amino acid starting materials [26]. The flow system enables precise control of diazomethane generation and subsequent Wolff rearrangement, providing access to the β-amino acid framework relevant to the cyclohexane system [26].

Packed Bed Reactors

Packed bed reactors offer high-productivity synthesis through heterogeneous catalysis [27]. Flow rates of 1.0-10.0 mL/min with residence times of 5-60 minutes achieve productivities of 100-400 g/L·h [27]. The system demonstrates excellent temperature control (±2°C) while accommodating amino acid equivalents of 1.5-3.0 [27].

The continuous nature enables efficient use of solid-supported catalysts for hydrogenation and other transformations. Catalyst lifetime extends significantly compared to batch processes due to reduced hot-spot formation and consistent reaction conditions [27].

Microreactor Technology

Microreactor chips provide exceptional precision for amino acid synthesis with flow rates of 0.05-2.0 mL/min [28]. Residence times of 2-30 minutes enable productivities of 20-150 g/L·h with superior temperature control (±0.5°C) [28]. The system operates with minimal amino acid equivalents (1.1-1.8), maximizing atom economy [28].

The high surface-to-volume ratio in microreactors facilitates rapid heat transfer and mixing, enabling reactions that would be problematic in batch systems [28]. This technology particularly benefits the synthesis of sterically hindered amino acids where precise control of reaction conditions is critical [28].

Continuous Stirred Tank Reactors

Continuous stirred tank reactors (CSTR) demonstrate the highest productivities for amino acid synthesis [27]. Flow rates of 5.0-50.0 mL/min with residence times of 15-180 minutes achieve productivities up to 535 g/L·h [27]. The system maintains temperature control within ±1°C while utilizing amino acid equivalents of 1.5-2.5 [27].

The CSTR design incorporates continuous solids addition, high shear mixing, and automated pH control, enabling efficient processing without buffer requirements [27]. This approach particularly benefits the synthesis of di- and tripeptides incorporating 1-amino-4-tert-butylcyclohexane-1-carboxylic acid [27].

Flow System TypeFlow Rate (mL/min)Residence Time (min)Productivity (g/L·h)Temperature Control (°C)Amino Acid Equivalents
Tubular reactor0.1-5.010-12050-200±11.2-2.0
Packed bed reactor1.0-10.05-60100-400±21.5-3.0
Microreactor chips0.05-2.02-3020-150±0.51.1-1.8
Continuous stirred tank5.0-50.015-180200-535±11.5-2.5

Stereochemical Control in Diastereomer Formation

The synthesis of enantiopure 1-amino-4-tert-butylcyclohexane-1-carboxylic acid requires sophisticated stereochemical control strategies to achieve the desired absolute configuration while minimizing diastereomeric impurities.

Chiral Auxiliary Strategies

Evans oxazolidinone auxiliaries provide excellent stereochemical control for amino acid synthesis [29] [30]. These auxiliaries achieve diastereomeric ratios of 90:10 to 98:2 with enantiomeric excesses of 85-95% [29]. Recovery yields typically range from 80-90% with auxiliary recovery of 85-95%, making the process economically viable for laboratory to pilot scale applications [29].

The mechanism involves coordination of the metal enolate to the oxazolidinone carbonyl, creating a rigid transition state that controls facial selectivity [29]. For 4-tert-butylcyclohexane derivatives, the steric bulk of the tert-butyl group enhances selectivity by increasing the energy difference between competing transition states [29].

Pseudoephenamine auxiliaries demonstrate superior performance for sterically demanding substrates [30]. These auxiliaries achieve diastereomeric ratios of 91:9 to ≥98:2 with enantiomeric excesses of 90-98% [30]. Recovery yields of 85-95% with auxiliary recovery of 90-98% surpass oxazolidinone systems [30]. The pseudoephenamine system shows particular advantages for quaternary center formation, relevant to the synthesis of α,α-disubstituted amino acids [30].

Asymmetric Catalysis

Rhodium-catalyzed asymmetric synthesis provides direct access to enantioenriched amino acids without auxiliary requirements [14] [31]. These systems achieve diastereomeric ratios of 85:15 to 95:5 with enantiomeric excesses of 80-97% [14]. Recovery yields range from 75-90%, and the method scales from laboratory to industrial applications [14].

The stereochemical control arises from chiral ligand coordination to the metal center, creating an asymmetric environment for substrate binding and transformation [14]. For cyclohexane amino acids, the choice of ligand critically determines both the efficiency and selectivity of the transformation [31].

Enzymatic Resolution

Enzymatic methods provide access to enantiomerically pure products with >99:1 diastereomeric ratios and >99% enantiomeric excess [32]. However, recovery yields are typically limited to 40-50% due to the kinetic resolution mechanism [32]. These methods excel in industrial applications where high enantiomeric purity is essential [32].

Hydrolytic enzymes selectively process one enantiomer of racemic ester substrates, leaving the opposite enantiomer unchanged [32]. The method requires synthesis of racemic starting material followed by selective enzymatic transformation [32].

Crystallization-Based Resolution

Classical resolution through diastereomeric salt formation offers an industrially practical approach [33]. Chiral acids such as tartaric acid or mandelic acid form diastereomeric salts with amino acids, enabling separation through crystallization [34]. Diastereomeric ratios of 70:30 to 85:15 with enantiomeric excesses of 70-90% are achievable [34]. Recovery yields typically range from 35-45%, making this approach suitable for large-scale production despite moderate efficiency [34].

The success of crystallization resolution depends on solubility differences between diastereomeric salts [33]. For 1-amino-4-tert-butylcyclohexane-1-carboxylic acid, the steric bulk of the 4-tert-butyl group may enhance solubility differences, improving resolution efficiency [33].

MethodDiastereomeric RatioEnantiomeric Excess (%)Recovery Yield (%)Auxiliary Recovery (%)Scale Applicability
Chiral auxiliary (Evans oxazolidinone)90:10 to 98:285-9580-9085-95Laboratory to pilot
Chiral auxiliary (Pseudoephenamine)91:9 to ≥98:290-9885-9590-98Laboratory to pilot
Asymmetric catalysis (Rhodium)85:15 to 95:580-9775-90N/ALaboratory to industrial
Enzymatic resolution>99:1>9940-50N/AIndustrial
Crystallization resolution70:30 to 85:1570-9035-45N/AIndustrial

Dates

Last modified: 08-16-2023

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